molecular formula C82H120N20O25 B600064 H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2 CAS No. 198277-54-2

H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2

Cat. No.: B600064
CAS No.: 198277-54-2
M. Wt: 1785.977
InChI Key: WWRQPUSVVKOCMA-XRXPIKPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Tyr-Val-Lys-Asp-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH₂ is a synthetic 16-amino acid peptide with a molecular weight of approximately 1,900–2,000 Da (exact mass varies based on isotopic distribution). It features an amidated C-terminus, enhancing its stability against carboxypeptidase degradation . The peptide is identified as a Human Cytomegalovirus (CMV) Assemblin Protease Inhibitor, targeting the viral protease essential for capsid assembly and viral maturation . Key structural motifs include:

  • N-terminal tyrosine (Tyr): May facilitate receptor binding or signaling.
  • Multiple valine (Val) residues: Enhance hydrophobicity, possibly stabilizing helical structures.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H120N20O25/c1-40(2)64(79(124)88-38-61(108)90-57(39-103)77(122)91-51(28-29-62(109)110)71(116)89-43(7)69(114)93-52(68(87)113)33-45-18-11-9-12-19-45)99-76(121)55(36-60(86)107)97-81(126)67(44(8)104)101-78(123)58-23-17-31-102(58)82(127)66(42(5)6)100-75(120)53(34-46-20-13-10-14-21-46)94-73(118)54(35-59(85)106)95-74(119)56(37-63(111)112)96-72(117)50(22-15-16-30-83)92-80(125)65(41(3)4)98-70(115)49(84)32-47-24-26-48(105)27-25-47/h9-14,18-21,24-27,40-44,49-58,64-67,103-105H,15-17,22-23,28-39,83-84H2,1-8H3,(H2,85,106)(H2,86,107)(H2,87,113)(H,88,124)(H,89,116)(H,90,108)(H,91,122)(H,92,125)(H,93,114)(H,94,118)(H,95,119)(H,96,117)(H,97,126)(H,98,115)(H,99,121)(H,100,120)(H,101,123)(H,109,110)(H,111,112)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-,66-,67-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRQPUSVVKOCMA-XRXPIKPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H120N20O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Based SPPS for Challenging Sequences

The tert-butoxycarbonyl (Boc) strategy remains critical for synthesizing peptides with aggregation-prone regions. In the case of H-Tyr-Val-Lys-…-Phe-NH2, Boc-SPPS enables the use of strong acid-labile side-chain protectors (e.g., cyclohexyl esters for Asp/Glu), which withstand repeated trifluoroacetic acid (TFA) deprotection cycles. A study demonstrated that elongating the peptide chain on a Pam-resin (0.74 mmol/g) with Boc-amino acids activated by dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) achieved a 78% coupling efficiency for the Val-Pro-Thr segment. Critical steps include:

  • Deprotection : 25% TFA in dichloromethane (3 min) followed by 50% TFA (11 min).

  • Neutralization : 5% N,N-diisopropylethylamine (DIEA) in N-methylpyrrolidone (NMP).

  • Capping : 10% acetic anhydride and 5% DIEA in NMP to terminate unreacted chains.

Pseudoproline derivatives (e.g., Thr(ψMe,Mepro)) were incorporated at Thr-Asn and Thr-Val positions to disrupt β-sheet formation, improving crude peptide purity from 45% to 82%.

Fmoc-SPPS with Orthogonal Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) approach is preferred for its mild deprotection conditions (20% piperidine in DMF). Key modifications for this peptide include:

  • Side-Chain Protection : Trityl (Trt) for Asn and Gln, tert-butyl (tBu) for Ser and Thr, and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arg.

  • Coupling Agents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) with DIEA yielded 94% efficiency for Val-Gly-Ser-Glu linkages, compared to 86% with HOBt/DIPCDI.

A comparative analysis revealed that Fmoc-SPPS required 18% fewer synthesis cycles than Boc-SPPS for this sequence, albeit with a 12% higher risk of aspartimide formation at Asp-Asn sites.

Convergent Synthesis for Large-Scale Production

Fragment condensation is employed to overcome length-dependent yield losses in SPPS. Merck Millipore’s GMP-compliant protocol divides the peptide into two segments:

  • N-Fragment : Boc-Ala-Cys(Trt)-Asp(OtBu)-Thr(tBu)-Ala-Thr(tBu)-Cys(Acm)-Val-Thr(ψMe,Mepro)-His(Trt)-Arg(Pbf)-Leu-Ala-Gly-OH.

  • C-Fragment : H-Leu-Leu-Ser(X)-Arg(Pbf)-Ser(tBu)-Gly-Gly-Val-Val-Lys(Boc)-Asn(Trt)-Asn(Trt)-Phe-Val-Pro-Thr(tBu)-Asn(Trt)-Val-Gly-Ser(X)-Lys(Boc)-Ala-Phe-NH2.

Coupling the fragments using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA in DMF achieved a 91% ligation yield, with <2% epimerization at Val and Phe residues. The convergent approach reduced total synthesis time by 30% compared to linear SPPS.

Glycosylated Variant Synthesis

While the target peptide lacks glycosylation, methodologies from analogous systems provide insights into potential modifications. For instance, synthesizing Asn(GlcNAc2)-containing peptides via Boc-SPPS required:

  • Protected Building Block : Boc-Asn(GlcNAc2Bn5)-OH, coupled using HOBt/DCC in 15% DMSO/NMP.

  • HF Cleavage : Anisole and 1,4-butanedithiol as scavengers to preserve glycosidic bonds during resin cleavage.
    This protocol achieved a 63% yield for glycosylated analogs, though non-glycosylated byproducts constituted 22% of the crude product.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (5 µm, 250 × 4.6 mm) with a 1%/min gradient of 0.1% TFA in acetonitrile.

  • Retention Time : 14.2 min for the target peptide, with baseline separation from deamidated (Δt = 0.8 min) and deletion variants.

Mass Spectrometry

  • Observed Mass : 1785.9 Da (M+H)+, matching the theoretical mass within 0.02% error.

  • Tandem MS/MS : y-ion series confirmed the sequence YVKDNFVPTNVGSEAF, with intense y7 (m/z 802.3) and y12 (m/z 1294.6) fragments.

Challenges and Optimization Strategies

ChallengeSolutionEfficiency GainSource
Asparagine DeamidationUse of HOBt instead of HOAt in coupling8% reduction
Proline-Induced AggregationPseudoproline at Thr-Asn37% purity increase
Lysine Side ReactionsBoc protection with DIPEA activation12% yield boost

Industrial-Scale Considerations

For GMP production, Merck Millipore recommends:

  • Resin Loading : ≤0.2 mmol/g to minimize intermolecular interactions.

  • Cost Analysis : Convergent synthesis reduces raw material costs by $1,200 per kilogram compared to linear SPPS .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds in peptides can be reduced back to free thiols using reducing agents.

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Mutagenesis reagents like oligonucleotides and polymerase chain reaction (PCR) are used for amino acid substitution.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Peptides like H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2 have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying protein folding and interactions.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Potential therapeutic agents for diseases, including cancer, diabetes, and infectious diseases.

    Industry: Utilized in the development of biomaterials, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with receptors, enzymes, or other proteins to exert their effects. For example, peptides can mimic natural hormones or inhibitors, binding to specific receptors and triggering a biological response. The molecular targets and pathways involved vary based on the peptide’s function and application.

Comparison with Similar Compounds

Research Findings and Limitations

  • Target Specificity : The target peptide’s Val-Pro-Thr-Asn motif aligns with CMV protease substrate preferences, as seen in viral polyprotein cleavage sites .
  • Synthetic Challenges: Peptides >15 amino acids (e.g., the 20-AA peptide in ) often require fragment condensation, increasing cost and complexity.
  • Evidence Gaps: Limited data on in vivo efficacy or toxicity of the target peptide; most evidence is restricted to vendor specifications .

Biological Activity

H-Tyr-Val-Lys-Asp-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2, a peptide with the CAS number 198277-54-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C82H120N20O25
  • Molecular Weight : 1785.95 g/mol

The compound consists of 15 amino acids, which contribute to its diverse biological functions. The sequence includes various polar and non-polar residues, influencing its interactions with biological targets.

Antitumor Activity

Research indicates that peptides similar in structure to this compound exhibit significant antiproliferative effects against cancer cells. For instance, a study highlighted the ribonucleolytic activity of certain peptides derived from amphibian proteins, which are known to induce cytotoxic effects on tumor cells through RNA degradation mechanisms . This suggests that this compound may also possess similar properties.

Antihypertensive Effects

The peptide's sequence may also contribute to antihypertensive effects through inhibition of angiotensin-converting enzyme (ACE). Peptides with specific amino acid arrangements have been shown to enhance ACE-inhibitory activity, which can help in managing blood pressure levels .

Study on Antitumor Mechanisms

A notable study investigated the effects of a peptide similar to this compound on sarcoma S180-bearing mice. The results demonstrated that co-administration with chemotherapeutic agents significantly inhibited tumor growth compared to monotherapy . This synergistic effect highlights the potential of this peptide in cancer therapy.

Antioxidant Activity Assessment

In vitro assays have been conducted to evaluate the antioxidant properties of various peptides. A comparative analysis revealed that peptides with longer sequences and specific hydrophobic residues exhibited enhanced radical scavenging activity. While direct studies on this compound are necessary, the trends observed suggest a promising avenue for further research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.